molecular formula C6H5NOS B1277687 2-Isocyanato-4-methylthiophene CAS No. 850375-10-9

2-Isocyanato-4-methylthiophene

Cat. No.: B1277687
CAS No.: 850375-10-9
M. Wt: 139.18 g/mol
InChI Key: HFCFFLWPIFNGCX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isocyanato-4-methylthiophene can be synthesized by reacting 4-methyl-2-thienylamine (2-amino-4-methylthiophene) with acrolein isocyanate under suitable reaction conditions . The reaction typically involves the use of a solvent and a catalyst to facilitate the formation of the isocyanate group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the large-scale synthesis of the compound using the aforementioned synthetic route. The process may include purification steps such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-4-methylthiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

    Polymerization Reactions: It can be used as a monomer in the production of polymers.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Catalysts: Acid or base catalysts

    Solvents: Organic solvents such as dichloromethane or toluene

Major Products Formed:

    Ureas: Formed by reaction with amines

    Carbamates: Formed by reaction with alcohols

    Polymers: Formed through polymerization reactions

Scientific Research Applications

2-Isocyanato-4-methylthiophene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-isocyanato-4-methylthiophene involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in the synthesis of ureas, carbamates, and polymers.

Comparison with Similar Compounds

  • 2-Isocyanato-4-methylbenzene
  • 2-Isocyanato-4-methylpyridine
  • 2-Isocyanato-4-methylfuran

Comparison: 2-Isocyanato-4-methylthiophene is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with benzene, pyridine, or furan rings. The sulfur atom in the thiophene ring can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

2-isocyanato-4-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c1-5-2-6(7-4-8)9-3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCFFLWPIFNGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427803
Record name 2-isocyanato-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850375-10-9
Record name 2-isocyanato-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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